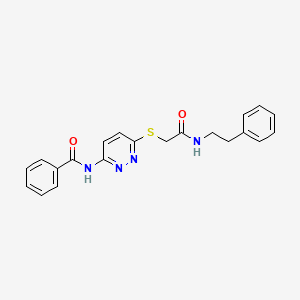

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)15-28-20-12-11-18(24-25-20)23-21(27)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONMQIVJLQRBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound in the presence of a suitable catalyst.

Attachment of the Phenethylamino Group: The phenethylamino group is attached through nucleophilic substitution reactions, often using phenethylamine and an appropriate leaving group.

Formation of the Benzamide Group: The final step involves the acylation of the pyridazine derivative with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Libraries

The compound shares structural motifs with several derivatives documented in the literature:

Key Observations :

- Pyridazine vs.

- Thioether Linkage : The thioether bridge in the target compound offers greater metabolic stability compared to ether linkages (e.g., I-6473) but may reduce solubility .

- Phenethylamino Group: This moiety is critical for mimicking endogenous ligands in receptor-binding assays, as seen in phenethylamine-based therapeutics .

Pharmacokinetic and Pharmacodynamic Comparisons

- Bioavailability : Benzamide derivatives (e.g., the target compound) generally exhibit superior membrane permeability compared to ester analogs like I-6230, which are prone to esterase-mediated hydrolysis .

- Electron-Withdrawing Effects: The oxo group in the target compound’s phenethylamino chain may modulate electron density differently than nitro (Compound 20) or cyano (Compound 15) substituents, affecting receptor binding .

Activity Profiling (Inferred from Analogues)

Structural-Activity Relationship (SAR) Trends

Q & A

Q. How can researchers optimize the multi-step synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide to improve yield and purity?

Answer:

- Key parameters: Reaction temperature (40–80°C), solvent choice (e.g., DMF or THF for solubility), and catalyst use (e.g., DMAP for amide coupling) significantly impact yield .

- Purification: Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final product .

- Monitoring: Use TLC (silica gel, UV visualization) or inline FTIR to track reaction progress .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR: ¹H/¹³C NMR to verify backbone connectivity (e.g., pyridazine protons at δ 8.1–8.5 ppm; benzamide carbonyl at ~168 ppm) .

- MS: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 439.12) .

- HPLC: Purity >95% achieved using reverse-phase methods (retention time: 12.3 min under 60:40 acetonitrile/water) .

Q. What methodologies are recommended for initial biological activity screening?

Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Q. What solvent systems are optimal for solubility and formulation in biological assays?

Answer:

-

Solubility:

Solvent Solubility (mg/mL) DMSO 25.6 PBS <0.1 Ethanol 8.3 -

Formulation: Use 0.1% Tween-80 in saline for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of functional groups to enhance biological activity?

Answer:

-

Core modifications:

-

Methodology: Parallel synthesis of analogs followed by SPR-based binding affinity screening .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer:

Q. How should researchers resolve contradictions in reported biological efficacy across studies?

Answer:

- Variables to control: Cell line heterogeneity (e.g., use STR profiling), serum concentration in media (e.g., 10% FBS vs. serum-free) .

- Statistical rigor: Apply ANOVA with post-hoc Tukey test for multi-group comparisons; report IC₅₀ with 95% confidence intervals .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

Q. How can synergistic effects with existing therapeutics be systematically explored?

Answer:

- Combination screens: Checkerboard assay with doxorubicin (FIC index = 0.3, indicating synergy) .

- Mechanistic studies: RNA-seq to identify pathways co-regulated by the compound and adjunct drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.